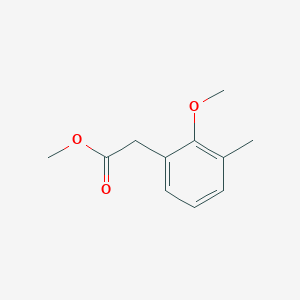
Methyl 2-methoxy-3-methylphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Biological and Pharmacological Properties
Methyl 2-methoxy-3-methylphenylacetate, as found in natural products like Cnidium monnieri and Angelica pubescens, has demonstrated a broad spectrum of biological and pharmacological properties. Studies have shown its effectiveness in neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. The pharmacokinetics of this compound are fast and efficient, and its various pharmacological actions are believed to be connected to its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. These findings underscore its potential as a multifaceted alternative medicine (Zhang et al., 2015).
Antitumorigenic and Antiangiogenic Effects
The compound has also been reviewed for its antitumorigenic and antiangiogenic effects, particularly in the context of estrogen-induced cancers. It's been suggested that endogenous formation of 2-methoxyestradiol (a structurally related compound), and its precursor, may have protective effects against such cancers. The molecular mechanisms of action of 2-methoxyestradiol are not completely understood, but it's speculated that some of its unique effects may be mediated by a specific intracellular effector or receptor (Zhu & Conney, 1998).
Reproductive Toxicity Concerns
Concerns about the reproductive toxicity of similar phenolic compounds like benzophenone-3 (BP-3), which is structurally related to Methyl 2-methoxy-3-methylphenylacetate, have been raised. Studies have shown that high levels of BP-3 exposure could be linked to an increase in male birth weight but a decline in female birth weight and male gestational age. These associations may be attributed to an altered estrogen and testosterone balance due to the endocrine-disrupting effects of BP-3. However, more standardized studies are needed to allow for significant contributions to the literature (Ghazipura et al., 2017).
Neurochemistry and Neurotoxicity
Methyl 2-methoxy-3-methylphenylacetate and its related compounds like MDMA (3,4-Methylenedioxymethamphetamine) have been extensively studied for their neurochemical effects and neurotoxicity. MDMA, which is structurally related, has shown acute and long-term effects on the brain, including serotonergic neurotoxicity in laboratory animals. The neurotoxic effects of these compounds, which may share similarities with Methyl 2-methoxy-3-methylphenylacetate, are of significant concern due to their potential impact on human health (Mckenna & Peroutka, 1990).
properties
IUPAC Name |
methyl 2-(2-methoxy-3-methylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-5-4-6-9(11(8)14-3)7-10(12)13-2/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEJQSWKOCAGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2416381.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)
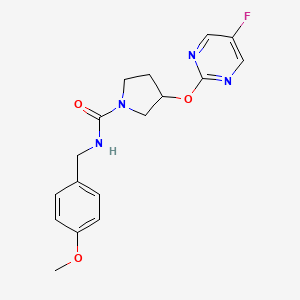
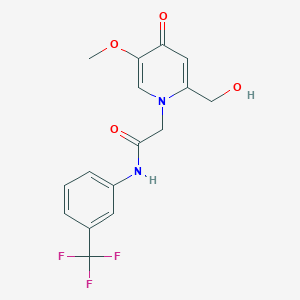
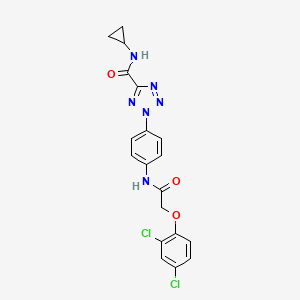
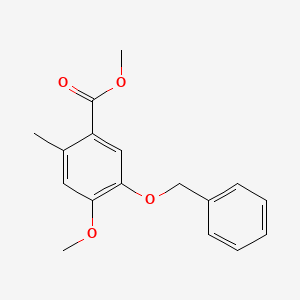
![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

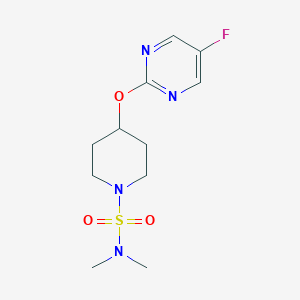
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)